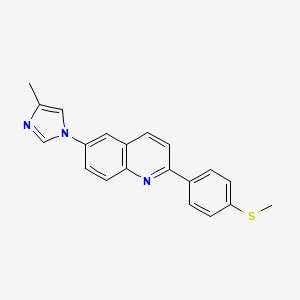![molecular formula C17H20ClN3 B13885790 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzylamine and 2-aminobenzonitrile.
Formation of Intermediate: The initial step involves the reaction of 2,6-dimethylbenzylamine with 2-aminobenzonitrile under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazoline ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a therapeutic agent in treating neurological disorders.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Receptor Binding: It binds to certain receptors in the nervous system, modulating their activity and potentially providing therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine
- 2,6-dimethylphenyl)-3-methylbutyric acid
- N-(2,6-dimethylphenyl)-N’-methylformamidine
Uniqueness
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to form stable hydrochloride salts also enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C17H20ClN3 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-12-6-5-7-13(2)15(12)11-20-10-14-8-3-4-9-16(14)19-17(20)18;/h3-9H,10-11H2,1-2H3,(H2,18,19);1H |
Clé InChI |
JFKLGEIDLNTHMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CN2CC3=CC=CC=C3N=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


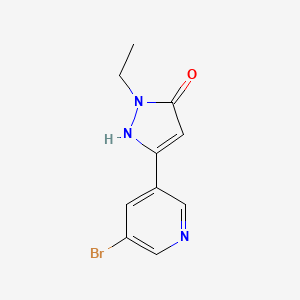
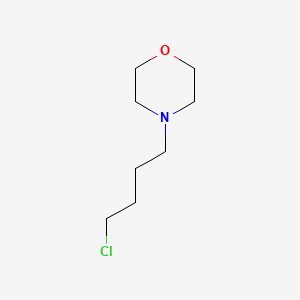
![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)


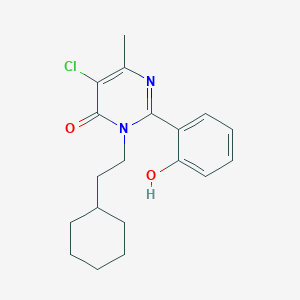
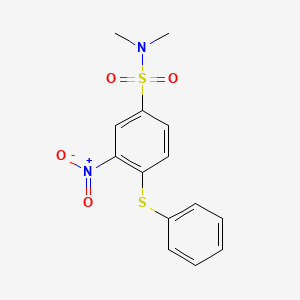
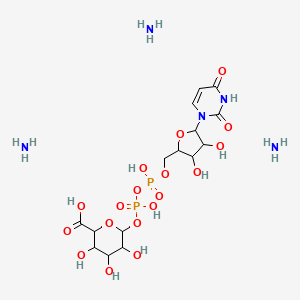
![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
![Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
